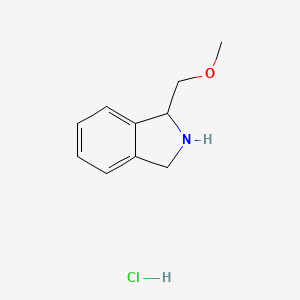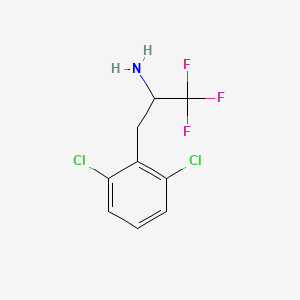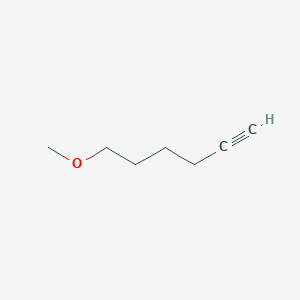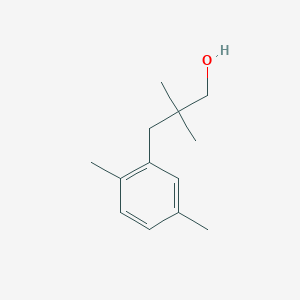
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with 2,2-dimethylpropan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one.
Reduction: 3-(2,5-Dimethylphenyl)-2,2-dimethylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
- 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxychromen-4-one
Uniqueness
3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a phenyl ring with methyl substitutions and a propanol moiety makes it a versatile compound in various synthetic and research contexts.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H20O/c1-10-5-6-11(2)12(7-10)8-13(3,4)9-14/h5-7,14H,8-9H2,1-4H3 |
InChI Key |
IVCOGRINBMYWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


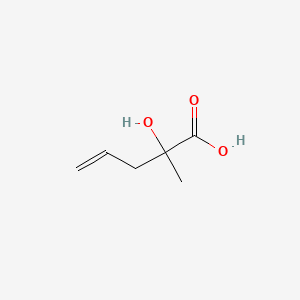
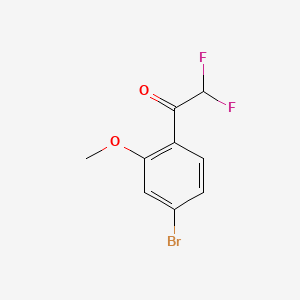
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
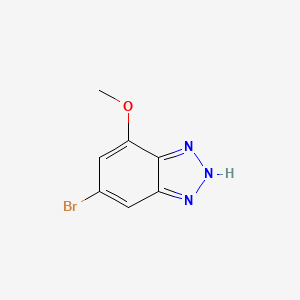
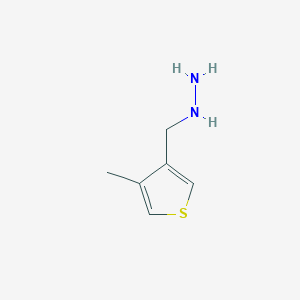

![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
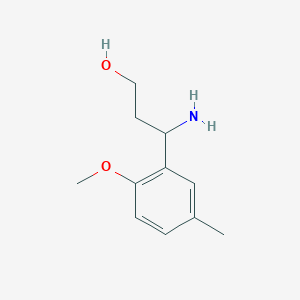
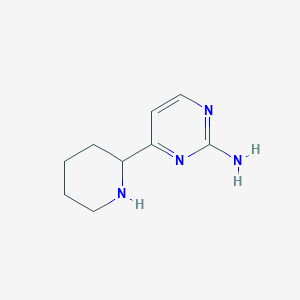
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
